molecular formula C12H12N2O3S B1334874 (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid CAS No. 52730-34-4

(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid

Cat. No. B1334874
CAS RN: 52730-34-4
M. Wt: 264.3 g/mol
InChI Key: AMROWGDRHJNHAR-UHFFFAOYSA-N
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Description

“(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid” is a chemical compound with the CAS Number: 52730-34-4 . It has a molecular weight of 264.3 . The IUPAC Name for this compound is (1-benzyl-5-oxo-2-thioxo-4-imidazolidinyl)acetic acid .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H12N2O3S/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16) . This code provides a specific representation of the molecule’s structure.

Scientific Research Applications

Fluorescent Compound for Co2+ Detection

A study by Li Rui-j (2013) focused on a compound structurally similar to (1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid, which exhibited selective fluorescent quenching effects in the presence of Co2+, indicating potential as a Co2+ fluorescent chemical sensor (Li Rui-j, 2013).

Aldose Reductase Inhibitors

Kučerová-Chlupáčová et al. (2020) researched derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, including the studied compound, for their inhibitory action on aldose reductase. They found these compounds to be potent inhibitors, suggesting their utility in treating conditions like diabetic complications (Kučerová-Chlupáčová et al., 2020).

Potential Antifungal Agents

Doležel et al. (2009) prepared derivatives of (5-arylalkylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acids, including compounds similar to the one , as potential antifungal compounds. Their study included an analysis of lipophilicity and antifungal effects against selected fungal species (Doležel et al., 2009).

Potential Anti-Tumor Agents

Elhady (2015) explored the synthesis of 1,3-disubstituted-2-thioxo-imidazolidin-4-ones, related to the compound of interest, as potential anti-tumor agents. The study also evaluated their cytotoxic activities against human hepatocellular carcinoma cell lines (Elhady, 2015).

Photoresponsive Studies

Chandran et al. (2012) synthesized a chromophoric system structurally related to the studied compound and incorporated it into starch, revealing enhanced light absorption and fastening properties, proposing its application in dyes, inks, paints, etc. (Chandran et al., 2012).

Safety And Hazards

The compound is labeled as an irritant . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-(1-benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c15-10(16)6-9-11(17)14(12(18)13-9)7-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,18)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMROWGDRHJNHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(NC2=S)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386771
Record name (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Benzyl-5-oxo-2-thioxo-imidazolidin-4-yl)-acetic acid

CAS RN

52730-34-4
Record name (1-Benzyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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